Acide 2-(pyrrolidin-2-yl)acétique

Vue d'ensemble

Description

It was isolated from Melampodium divaricatum; a new GABA-uptake inhibitor derived from proline.

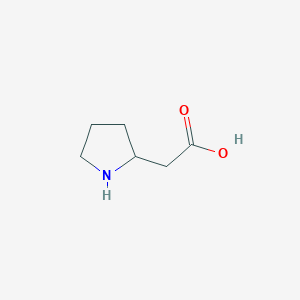

2-Pyrrolidineacetic acid, also known as homoproline, belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. 2-Pyrrolidineacetic acid is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, 2-pyrrolidineacetic acid is primarily located in the cytoplasm. Outside of the human body, 2-pyrrolidineacetic acid can be found in tea. This makes 2-pyrrolidineacetic acid a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

Découverte de médicaments et chimie médicinale

Acide 2-(pyrrolidin-2-yl)acétique : joue un rôle crucial dans le développement de nouveaux produits pharmaceutiques. Son cycle pyrrolidine est un motif courant en chimie médicinale en raison de sa capacité à explorer efficacement l'espace pharmacophore et à contribuer à la stéréochimie des molécules . Ce composé est utilisé pour synthétiser des molécules bioactives avec une sélectivité ciblée, y compris des dérivés comme les pyrrolizines et les pyrrolidine-2,5-diones, qui se sont avérés prometteurs dans le traitement de diverses maladies humaines .

Applications biotechnologiques

En biotechnologie, (+/-)-Homoproline est utilisée pour sa capacité à modifier les paramètres physicochimiques et à améliorer les profils ADME/Tox des candidats médicaments . Elle sert de bloc de construction pour créer des molécules structurellement diverses, ce qui est essentiel pour générer de nouveaux composés avec des activités biologiques potentielles .

Rôle pharmacologique

La stéréogénicité du cycle pyrrolidine dans l'acide 2-pyrrolidineacetique permet la création de différents stéréoisomères, ce qui peut conduire à des profils biologiques variés des candidats médicaments . Cette caractéristique est particulièrement importante en pharmacologie, où l'orientation spatiale des substituants peut influencer considérablement le mode de liaison aux protéines énantiosélectives .

Synthèse chimique

This compound : est utilisé dans des stratégies de synthèse chimique, telles que la construction de cycles à partir de différents précurseurs cycliques ou acycliques et la fonctionnalisation de cycles pyrrolidine préformés . Ces méthodes sont essentielles pour la conception de nouveaux composés pyrrolidiniques avec des profils biologiques variés.

Applications industrielles

Ce composé trouve des applications industrielles en tant qu'intermédiaire dans la production de divers produits chimiques. Par exemple, il est utilisé dans la préparation des pyrazolopyridines en tant qu'inhibiteurs de la PDE4B, ce qui montre son utilité dans l'industrie chimique .

Applications environnementales

Bien que les applications environnementales spécifiques de l'This compound ne soient pas largement documentées, ses dérivés et composés apparentés sont souvent évalués pour leur impact environnemental. Les fiches de données de sécurité pour les composés apparentés suggèrent des précautions pour éviter la contamination environnementale, ce qui indique l'importance d'une manipulation et d'une utilisation responsables dans les processus industriels

Mécanisme D'action

Target of Action

2-(Pyrrolidin-2-yl)acetic acid, also known as 2-Pyrrolidineacetic acid or (+/-)-Homoproline, is a compound characterized by the pyrrolidine ring . The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It’s known that pyrrolidine derivatives have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).

Pharmacokinetics

The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane , which could potentially influence its ADME properties.

Result of Action

It’s known that pyrrolidine derivatives have diverse biological activities .

Activité Biologique

2-Pyrrolidineacetic acid, also known as homoproline, is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This compound, with the chemical formula C₅H₉NO₂, is primarily recognized for its potential roles in various biochemical pathways and its implications in health-related studies.

2-Pyrrolidineacetic acid is characterized by a five-membered saturated ring containing one nitrogen atom and four carbon atoms. It is soluble in water and exhibits weak acidity, indicated by its pKa values. The compound is primarily located in the cytoplasm of cells and can also be found in dietary sources such as tea.

The mechanism of action for 2-pyrrolidineacetic acid involves its interaction with various biological targets. It has been noted as a GABA-uptake inhibitor, which suggests potential neuroactive properties. The pyrrolidine ring is crucial for its bioactivity, influencing its interactions with specific receptors and enzymes.

1. Metabolomic Studies

Recent research has highlighted the role of 2-pyrrolidineacetic acid in distinguishing between patient populations in clinical settings. For instance, a study involving saliva metabolomics identified this compound as a significant biomarker that could separate COVID-19 inpatients from outpatients when combined with serum biomarkers like chitinase 3-like-1 (CHI3L1) . This suggests that 2-pyrrolidineacetic acid may play a role in inflammatory responses related to viral infections.

2. Oral Health Indicators

A cohort study focused on periodontitis revealed that elevated levels of 2-pyrrolidineacetic acid in saliva were associated with an increased risk of tooth loss over five years. This finding indicates that the compound may reflect oral dysbiosis and could serve as a non-invasive marker for periodontal disease progression .

Data Table: Summary of Biological Activities

Case Study: COVID-19 Patient Stratification

In a study analyzing the salivary metabolome of COVID-19 patients, researchers found that 2-pyrrolidineacetic acid was among the metabolites that significantly correlated with disease severity and hospitalization needs. This highlights its potential role as a biomarker in infectious diseases .

Case Study: Periodontitis and Tooth Loss

A comprehensive analysis of saliva metabolites linked to oral health revealed that 2-pyrrolidineacetic acid was consistently associated with multiple oral health variables and future tooth loss, indicating its relevance in dental research and potential clinical applications .

Propriétés

IUPAC Name |

2-pyrrolidin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSALMJPJUKESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972301 | |

| Record name | (Pyrrolidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56879-46-0 | |

| Record name | Homoproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056879460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Pyrrolidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOPROLINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7315YL6ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-pyrrolidineacetic acid?

A1: The molecular formula of 2-pyrrolidineacetic acid is C6H11NO2, and its molecular weight is 129.16 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 2-pyrrolidineacetic acid?

A2: Researchers commonly employ NMR (1H NMR and 13C NMR) and MS (Mass Spectrometry) techniques to characterize the structure of 2-pyrrolidineacetic acid. These techniques provide information about the compound's connectivity, functional groups, and molecular weight. [, , , ]

Q3: What are some common synthetic approaches for producing 2-pyrrolidineacetic acid?

A3: Several methods have been developed to synthesize 2-pyrrolidineacetic acid. These include starting from enantiomeric Z-prolines using the Arndt-Eistert process [, ], Claisen rearrangement of allyl esters followed by transformations [], and asymmetric hydrogenation of cyclic β-acylamino-alkenoates [].

Q4: Can you elaborate on the Arndt-Eistert process for synthesizing 2-pyrrolidineacetic acid and its stereochemical implications?

A4: The Arndt-Eistert process starts with enantiomeric Z-prolines and involves converting them to diazomethyl ketones, followed by a Wolff rearrangement. This rearrangement is stereochemically significant as it proceeds with strict retention of configuration, leading to optically pure enantiomers of 2-pyrrolidineacetic acid. [, ]

Q5: What are some interesting derivatives of 2-pyrrolidineacetic acid that have been synthesized?

A5: Researchers have synthesized various derivatives of 2-pyrrolidineacetic acid, including fluorinated cyclic β(3)-amino acid derivatives [], (3S,4R)-3,4-dihydroxy-N-alkyl-l-homoprolines [], α-cyclopropyl-β-homoprolines [], and phosphorus analogues of homoproline. [, ]

Q6: What is the significance of the synthesis of (3S,4R)-3,4-dihydroxy-N-alkyl-l-homoprolines?

A6: This synthesis is significant because it represents the first reported method for obtaining these specific diastereomers. The researchers achieved this through a two-step strategy involving d-glucose as the starting material and provided a detailed computational study of the reaction mechanism. []

Q7: What natural sources have been identified as containing 2-pyrrolidineacetic acid?

A7: 2-Pyrrolidineacetic acid has been found in Arnica species, Tussilago farfara, Cimicifuga racemosa (black cohosh) roots, and the marine sponge Neamphius huxleyi. [, , , ]

Q8: What biological activities have been associated with 2-pyrrolidineacetic acid and its derivatives?

A8: While 2-pyrrolidineacetic acid itself might not possess potent biological activity, its presence alongside other bioactive compounds like pyrrolizidine alkaloids in plants suggests potential synergistic effects. [, , ] Derivatives of 2-pyrrolidineacetic acid, incorporated into peptides, have shown potential as bradykinin B(2) receptor antagonists [], HIV inhibitors [], and dipeptidyl peptidase IV inhibitors. []

Q9: How does the incorporation of 2-pyrrolidineacetic acid into peptides affect their biological activity?

A9: Incorporating 2-pyrrolidineacetic acid, a proline analogue, can influence peptide conformation and flexibility, impacting their interaction with target molecules. For instance, replacing proline with 2-pyrrolidineacetic acid in a heptapeptide chloride ion transporter altered its properties and ionophoretic efficacy. []

Q10: Has 2-pyrrolidineacetic acid been explored for its potential in organocatalysis?

A10: While not explicitly explored in the provided research, the dimerization of a cyclopropanated pyrrole derivative led to a bis-β-homoproline structure. [] This structure holds potential as an organocatalyst, although further investigation into its enantioselective synthesis and catalytic activity is required. []

Q11: What is the significance of the co-occurrence of 2-pyrrolidineacetic acid with pyrrolizidine alkaloids?

A11: The co-occurrence of 2-pyrrolidineacetic acid with pyrrolizidine alkaloids like tussilagine and integerrimine in plants like Arnica species and Tussilago farfara is noteworthy. [, , ] While the exact ecological role of this co-occurrence is yet to be fully elucidated, it suggests a potential biosynthetic link and possible synergistic effects on plant physiology or interactions with other organisms.

Q12: Is there information available regarding the material compatibility and stability of 2-pyrrolidineacetic acid under various conditions?

A12: The provided research papers primarily focus on the synthesis and biological activities of 2-pyrrolidineacetic acid and its derivatives, without delving into its material compatibility and stability under various conditions. Further research is needed in this area.

Q13: What is known about the dissolution and solubility of 2-pyrrolidineacetic acid in various media, and how do these factors impact its bioavailability and efficacy?

A13: The provided research papers do not provide specific details about the dissolution and solubility profiles of 2-pyrrolidineacetic acid in different media. Investigating these properties would be crucial for understanding its bioavailability and potential for various applications.

Q14: What safety and toxicological data are available for 2-pyrrolidineacetic acid and its derivatives?

A14: The provided research papers do not offer comprehensive data on the toxicology of 2-pyrrolidineacetic acid. Given its presence in plants used in traditional medicine, understanding its potential toxicity and long-term effects warrants further investigation.

Q15: How has computational chemistry contributed to the study of 2-pyrrolidineacetic acid?

A17: Computational chemistry played a crucial role in understanding the reaction mechanisms and stereochemistry involved in synthesizing 2-pyrrolidineacetic acid derivatives. For instance, in the synthesis of (3S,4R)-dihydroxy-N-alkyl-l-homoprolines, computational studies explained the equilibrium between l-homoprolines and their bicyclic counterparts under acidic and basic conditions. []

Q16: Have QSAR (Quantitative Structure-Activity Relationship) models been developed for 2-pyrrolidineacetic acid derivatives?

A18: While the provided research does not mention specific QSAR models for 2-pyrrolidineacetic acid derivatives, structure-activity relationship studies on analogues of bradykinin [], where 2-pyrrolidineacetic acid was incorporated, highlight the impact of structural modifications on biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.